

# A Comprehensive Technical Guide to the Pharmacokinetics of DL-Borneol

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This technical guide provides a detailed overview of the foundational research on the pharmacokinetics of **DL-Borneol**, a bicyclic monoterpene widely used in traditional medicine and investigated for its role as a penetration enhancer.[1] This document summarizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental protocols from pivotal studies, and visualizes complex processes to facilitate a deeper understanding.

## Absorption

**DL-Borneol** is readily absorbed following various routes of administration, including oral, intravenous, and intranasal routes. The route of administration significantly influences its bioavailability and absorption rate.

- **Oral Administration:** Following oral ingestion, borneol is rapidly absorbed. In mice, it can be detected in the brain as early as 5 minutes post-dosing.[2] However, the absolute oral bioavailability is comparatively lower than other routes, reported to be around 42.99% in mice.[3] Studies in rats have also indicated a rapid absorption and excretion pattern, with a single peak phenomenon observed in plasma concentration-time curves.[4] Some studies, however, suggest a lower oral bioavailability for borneol and isoborneol (11.9%–14.0% and 2.0%–4.9%, respectively) in rats.[5]

- **Intranasal Administration:** Intranasal administration results in prompt and thorough absorption.[6] In rats, the bioavailability via the intranasal route was found to be 90.82%, with a Tmax of 10 minutes.[6] Similarly, in mice, the absolute bioavailability for intranasal administration was 90.68%.[3] This route provides a rapid absorption into both the blood and the brain.[3]
- **Intravenous Administration:** Intravenous administration leads to rapid distribution and metabolism, bypassing the absorption process.[3] This route serves as the benchmark for determining the absolute bioavailability of other administration routes.

## Distribution

Once absorbed, borneol distributes to various tissues, with a notable ability to cross the blood-brain barrier (BBB).[6][7]

- **Tissue Distribution in Mice:** Following intravenous and intranasal administration in mice, borneol is primarily distributed to tissues with abundant blood supply.[6] Higher concentrations are found in the heart, brain, and kidney, while lower concentrations are observed in the liver, spleen, and lung.[6] After oral administration to mice, natural borneol was found to be rapidly absorbed into the brain, reaching a maximal brain concentration of 86.52 µg/g one hour after dosing.[2][6]
- **Brain Targeting:** Intranasal administration has shown a higher brain-targeting efficiency compared to oral administration. The relative brain targeted coefficient for intranasal administration in mice was 68.37%, significantly higher than the 38.40% observed for oral administration.[3] Borneol's ability to enhance drug delivery to the central nervous system is a key area of research.[8][9][10] It is suggested that borneol's "orifice-opening" effect is principally derived from its ability to open the BBB in a rapid and reversible manner.[7][8]

## Metabolism

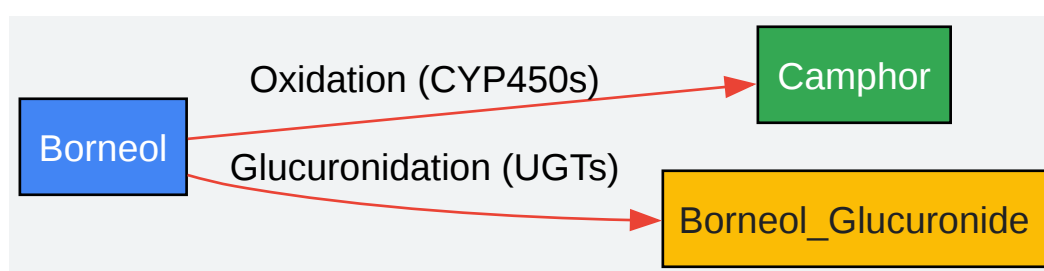
**DL-Borneol** undergoes metabolism primarily in the liver. The main metabolic pathways include oxidation and glucuronidation.

- **Oxidation to Camphor:** A primary metabolic reaction is the oxidation of borneol to camphor.[11][12] This biotransformation has been observed in mice, rats, and rabbits.[11] The conversion to camphor appears to contribute to the first-pass elimination of borneol.[11] In

vitro studies using human liver microsomes have identified several cytochrome P450 isoenzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) that can mediate this oxidation.[5]

- Glucuronidation: Borneol also undergoes Phase II metabolism, specifically glucuronidation, to form borneol-2-O-glucuronide.[5] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver.

The metabolic pathway from borneol to camphor is a key step in its degradation.[12][13]



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Fig. 1: Metabolic Pathways of **DL-Borneol**.

## Excretion

Borneol and its metabolites are eliminated from the body through various routes. Following oral administration in rats, approximately 90% of borneol is eliminated within 4 hours.[4]

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of borneol from various studies.

Table 1: Pharmacokinetic Parameters of Borneol in Mice after a Single Dose of 30.0 mg/kg[3]

Administration Route	Matrix	Tmax (min)	Cmax (µg/mL or µg/g)	AUC (0-t) (µg/min/mL or µg/min/g)	Absolute Bioavailability (F)
Intravenous	Plasma	1	84.24 ± 15.32	1184.26 ± 213.17	-
Brain	1	63.18 ± 11.49	946.37 ± 170.35	-	
Intranasal	Plasma	10	19.35 ± 3.52	1074.28 ± 193.37	90.68%
Brain	20	14.53 ± 2.64	789.24 ± 142.06	-	
Oral	Plasma	20	8.76 ± 1.59	509.03 ± 91.63	42.99%
Brain	30	5.83 ± 1.06	398.71 ± 71.77	-	

Table 2: Pharmacokinetic Parameters of Borneol in Rats after Oral Administration (162.0 mg/kg)[4]

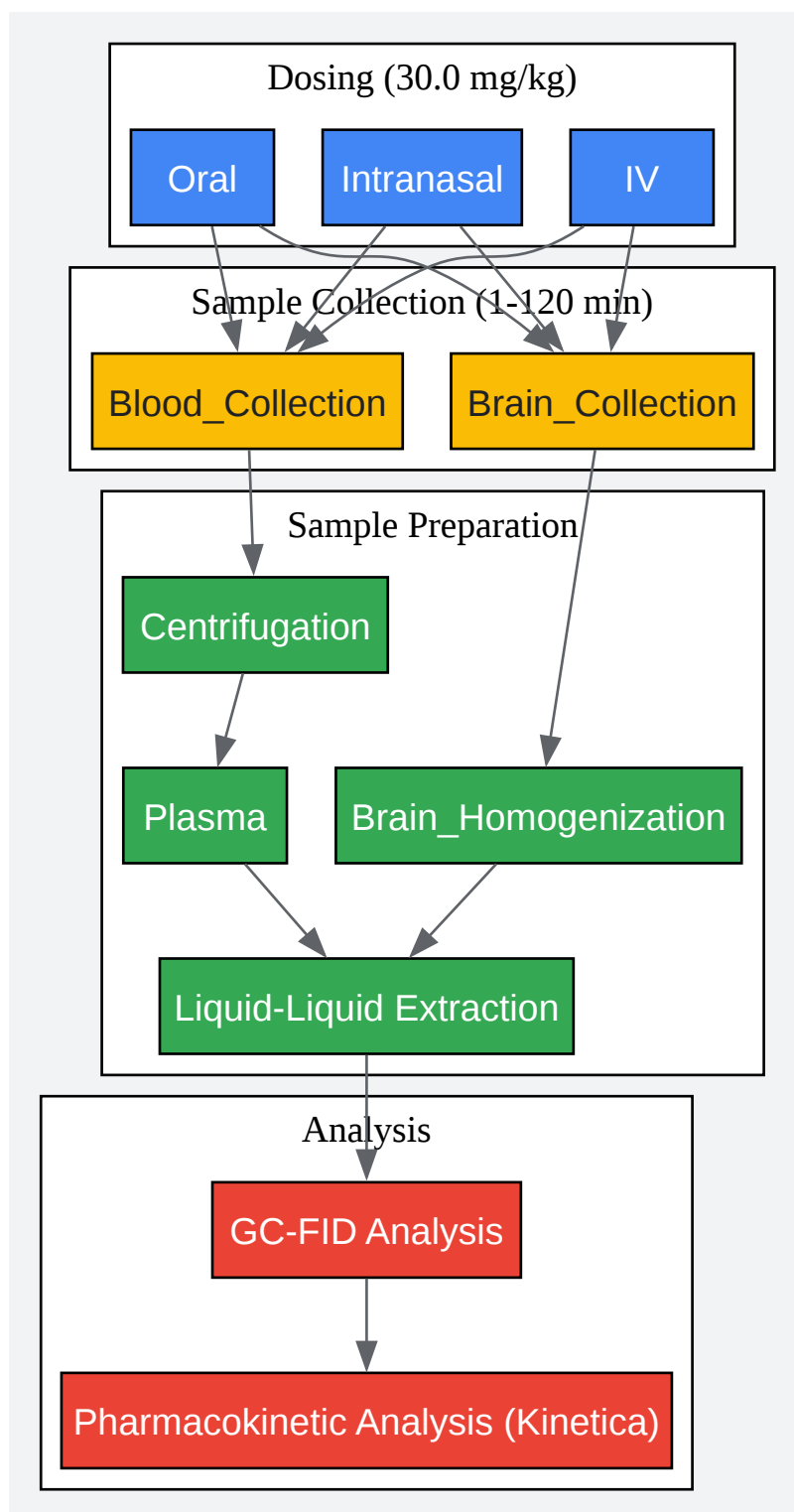
Group	Tmax (min)	Cmax (µg/mL)	AUC (0-t) (µg/min/mL)	AUC (0-∞) (µg/min/mL)
Ischemia-Reperfusion	39.00 ± 5.48	5.41 ± 1.43	428.18 ± 109.05	460.57 ± 114.68
Sham-Operated	42.00 ± 6.71	1.34 ± 0.35	114.21 ± 28.55	129.38 ± 32.35

## Experimental Protocols

### Protocol 1: Pharmacokinetics in Mice (Intravenous, Intranasal, Oral)[3]

- Subjects: Male Kunming mice.

- Dosing: A single dose of 30.0 mg/kg of borneol was administered via intravenous, intranasal, or oral routes.
- Sample Collection: Blood and brain samples were collected at 1, 3, 5, 10, 20, 30, 60, 90, and 120 minutes post-administration.
- Sample Preparation:
  - Plasma was obtained by centrifuging blood samples.
  - Brain tissue was homogenized.
  - Liquid-liquid extraction was performed on plasma and brain homogenates using ethyl acetate with octadecane as the internal standard.[6]
- Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID).
  - Calibration Curve: Linear range of 0.11–84.24 µg/ml for plasma and 0.16–63.18 µg/g for brain.
  - Recovery: Methodological and extraction recoveries were between 85%-115%.
  - Precision: Intra-day and inter-day variabilities were ≤5.00% RSD.
- Data Analysis: Pharmacokinetic parameters were calculated using Kinetica software.



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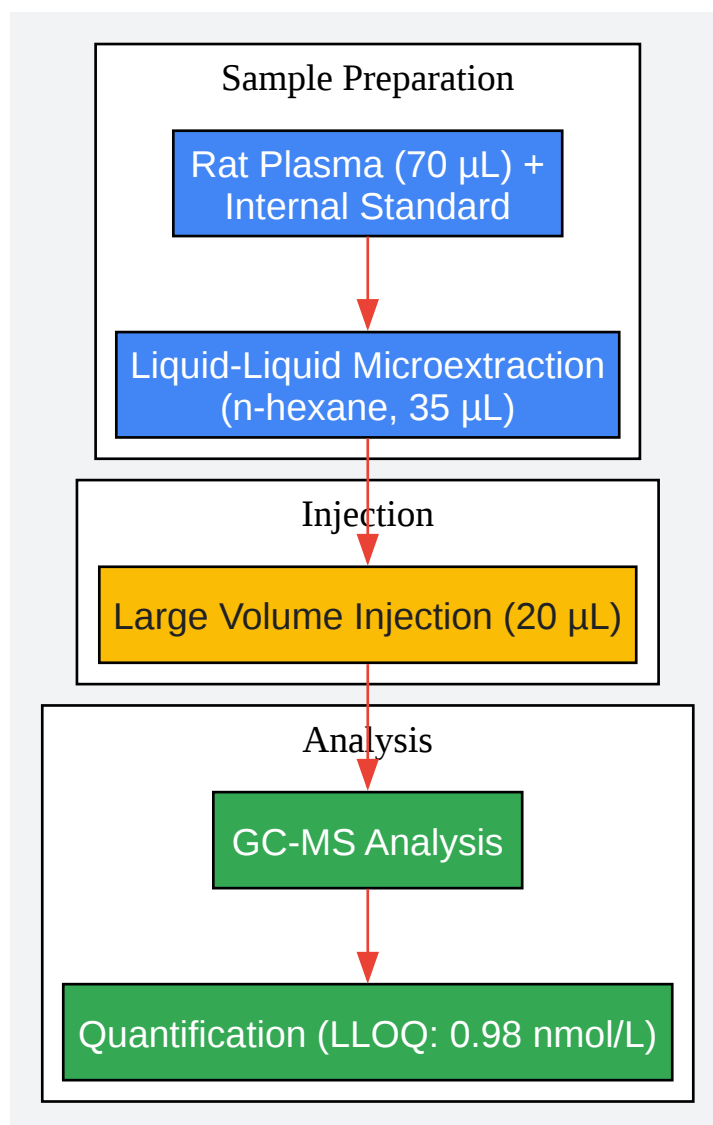
Fig. 2: Workflow for Mouse Pharmacokinetic Study.

## Protocol 2: Pharmacokinetics in Rats (Oral)[4]

- Subjects: Male Sprague-Dawley rats.
- Model: Cerebral ischemia-reperfusion (IR) model induced by middle cerebral artery occlusion (MCAO) and a sham-operated (SO) group.
- Dosing: Oral administration of borneol at a dosage of 162.0 mg/kg.
- Sample Collection: Blood samples were collected at various time points after administration.
- Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID).
- Data Analysis: Non-compartmental analysis of pharmacokinetic parameters using Kinetica software.

## Protocol 3: Sensitive Quantification in Rat Plasma (GC-MS)[11][14]

- Subjects: Sprague-Dawley rats.
- Sample Preparation:
  - A small volume (70  $\mu$ L) of plasma (containing naphthalene as an internal standard) was used.
  - Liquid-liquid microextraction was performed with 35  $\mu$ L of n-hexane.
- Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with programmable temperature vaporizing-based large-volume injection (20  $\mu$ L of extract).
  - Lower Limit of Quantification (LLOQ): 0.98 nmol/L for borneol, isoborneol, and camphor. This was noted to be 33–330 times more sensitive than previously reported assays.[11]
  - Mass Spectrometry: Operated in electron impact (EI) mode at 70 eV. Selected ion monitoring was used for quantification.[11]
- Data Analysis: Pharmacokinetic parameters were estimated using a non-compartmental model with Kinetica 5.0 software.[11]



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Fig. 3: Workflow for Sensitive GC-MS Quantification.

## Role as a Bio-enhancer

A significant aspect of borneol's pharmacology is its ability to enhance the absorption and bioavailability of other drugs.[14][15] It has been shown to increase the gastrointestinal absorption of water-insoluble drugs when co-administered.[14] Borneol can also improve the delivery of drugs to the brain by increasing the permeability of the blood-brain barrier.[7][8] The mechanisms for this enhancement are thought to involve the inhibition of efflux transporters like P-glycoprotein and the modulation of tight junction proteins.[8][10]



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